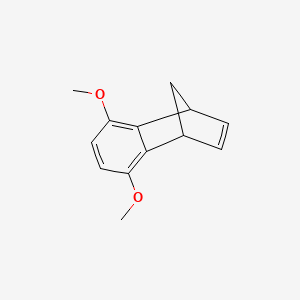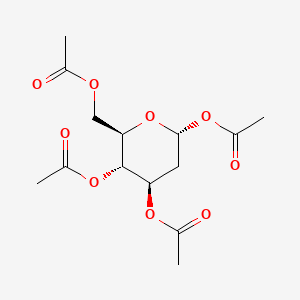![molecular formula C13H19N3O2 B11944159 N-[4-(tert-butylcarbamoylamino)phenyl]acetamide](/img/structure/B11944159.png)
N-[4-(tert-butylcarbamoylamino)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[(tert-butylamino)carbonyl]amino}phenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a tert-butylamino group attached to the phenyl ring, which is further connected to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(tert-butylamino)carbonyl]amino}phenyl)acetamide typically involves the reaction of 4-nitroaniline with tert-butyl isocyanate to form the intermediate N-(4-nitrophenyl)carbamate. This intermediate is then reduced to N-(4-aminophenyl)carbamate, which is subsequently acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of N-(4-{[(tert-butylamino)carbonyl]amino}phenyl)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(tert-butylamino)carbonyl]amino}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro group in the intermediate stages can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
N-(4-{[(tert-butylamino)carbonyl]amino}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-{[(tert-butylamino)carbonyl]amino}phenyl)acetamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit enzymes or receptors involved in critical cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(4-{[(tert-butylamino)carbonyl]amino}phenyl)acetamide: Characterized by the presence of a tert-butylamino group and an acetamide moiety.
N-(4-{[(tert-butylamino)carbonyl]amino}phenyl)acetamide: Similar structure but with different substituents on the phenyl ring.
N-(4-{[(tert-butylamino)carbonyl]amino}phenyl)acetamide: Contains different functional groups attached to the phenyl ring.
Uniqueness
N-(4-{[(tert-butylamino)carbonyl]amino}phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butylamino group provides steric hindrance, affecting its reactivity and interactions with other molecules. Additionally, the acetamide moiety contributes to its stability and solubility in various solvents .
Properties
Molecular Formula |
C13H19N3O2 |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
N-[4-(tert-butylcarbamoylamino)phenyl]acetamide |
InChI |
InChI=1S/C13H19N3O2/c1-9(17)14-10-5-7-11(8-6-10)15-12(18)16-13(2,3)4/h5-8H,1-4H3,(H,14,17)(H2,15,16,18) |
InChI Key |
HLPRDTSXUIYFEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-benzyl-5,6-dimethyl-1-[4-(trifluoromethyl)benzyl]-3H-benzimidazol-1-ium bromide](/img/structure/B11944079.png)

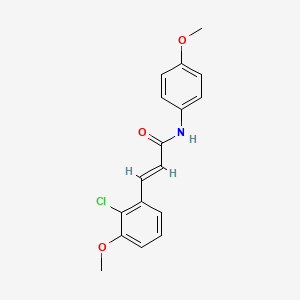
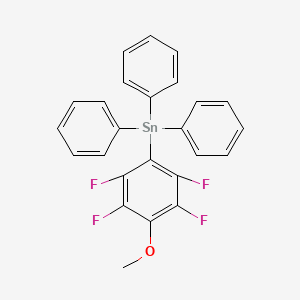
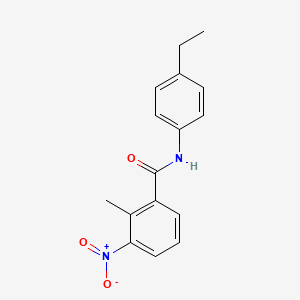
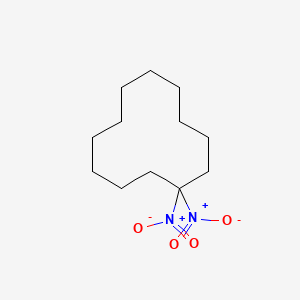
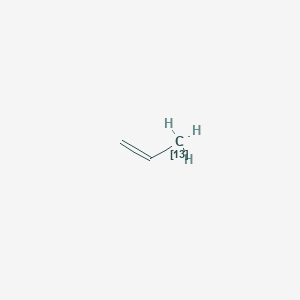
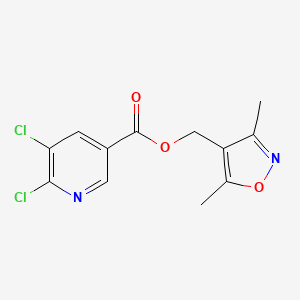
![Anthracene, 9-[[(4-methylphenyl)thio]methyl]-](/img/structure/B11944104.png)

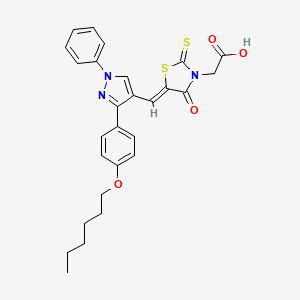
![1-(4-{(E)-[4-(1,3-dihydro-2H-isoindol-2-yl)-3-methoxyphenyl]diazenyl}phenyl)ethanone](/img/structure/B11944116.png)
